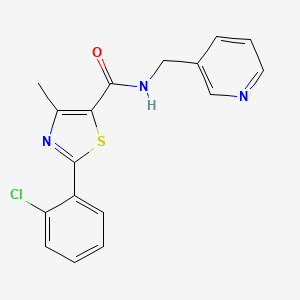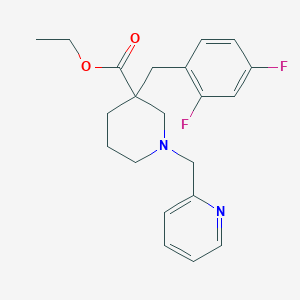![molecular formula C19H23NO3S B5986438 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986438.png)
1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone, also known as Morantel Tartrate, is a chemical compound that has been widely used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate is not fully understood, but it is believed to work by inhibiting the neurotransmitter acetylcholine in the nervous system of parasitic worms. This results in paralysis and death of the worms, making it an effective anthelmintic agent.
Biochemical and Physiological Effects:
1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of the neurotransmitter GABA, which has a calming effect on the nervous system. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate has a number of advantages for use in lab experiments. It is a potent anthelmintic agent, making it useful for studying parasitic worms. It also has potential anticonvulsant and anti-inflammatory effects, making it a promising candidate for the treatment of epilepsy and other inflammatory conditions. However, there are also limitations to its use. It can be toxic at high doses, and its mechanism of action is not fully understood, making it difficult to study.
Future Directions
There are a number of future directions for research on 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate. One area of interest is its potential use as a treatment for epilepsy and other inflammatory conditions. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate, as well as its potential uses in medicine.
Synthesis Methods
1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate can be synthesized by the reaction of 2-(4-methoxybenzyl)-4-morpholinylmethylthiophene with ethyl 4-chloroacetoacetate, followed by the addition of tartaric acid. The resulting compound is then purified and crystallized to obtain 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate.
Scientific Research Applications
1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate has been widely used in scientific research for its unique properties. It has been shown to have potent anthelmintic activity against various parasitic worms, including Haemonchus contortus, a common parasite in livestock. In addition, 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate has been found to have potential anticonvulsant and anti-inflammatory effects, making it a promising candidate for the treatment of epilepsy and other inflammatory conditions.
properties
IUPAC Name |
1-[4-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14(21)19-10-16(13-24-19)11-20-7-8-23-18(12-20)9-15-3-5-17(22-2)6-4-15/h3-6,10,13,18H,7-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMPHRXLZXIKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~5~-[2-(2-furyl)benzyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B5986356.png)
![7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986363.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![1-(4-methoxy-3-methylphenyl)-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986380.png)
![1-(1-azocanyl)-3-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5986381.png)
![[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)


![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)
![3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)
![2-[{[(ethoxycarbonyl)(2-methoxy-2-oxoethyl)amino]methyl}(hydroxy)phosphoryl]-3-phenylpropanoic acid](/img/structure/B5986465.png)